molecular formula C18H22N4 B2794864 4-methyl-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrimidine CAS No. 2348959-60-2

4-methyl-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrimidine

Cat. No.: B2794864
CAS No.: 2348959-60-2
M. Wt: 294.402
InChI Key: IIOMVGJXXWFIGF-VMPITWQZSA-N
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Description

4-methyl-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a phenylprop-2-enyl group and a pyrimidine ring substituted with a methyl group. It has garnered interest in various fields of scientific research due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrimidine typically involves multiple steps

    Preparation of Piperazine Derivative: The piperazine ring can be synthesized through a Mannich reaction, where a primary amine, formaldehyde, and a secondary amine are reacted to form the piperazine ring.

    Introduction of Phenylprop-2-enyl Group: The phenylprop-2-enyl group can be introduced through a Heck reaction, where a phenyl halide and an alkene are coupled in the presence of a palladium catalyst.

    Formation of Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a diamine and a carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where functional groups such as halides or hydroxyl groups are replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-methyl-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with a phenylprop-2-enyl group and a pyrimidine ring makes it a versatile compound for various applications.

Properties

IUPAC Name

4-methyl-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4/c1-16-9-10-19-18(20-16)22-14-12-21(13-15-22)11-5-8-17-6-3-2-4-7-17/h2-10H,11-15H2,1H3/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIOMVGJXXWFIGF-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCN(CC2)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NC=C1)N2CCN(CC2)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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